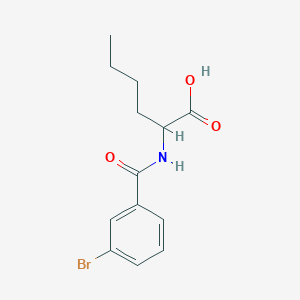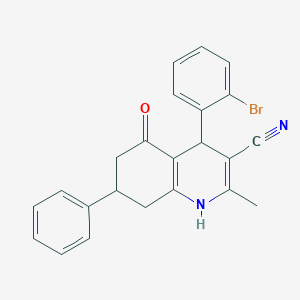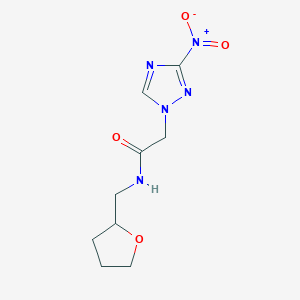![molecular formula C19H16N2O5 B5222322 5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222322.png)
5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been found to exhibit promising properties that could be useful in the development of new drugs for various diseases.
Wirkmechanismus
The mechanism of action of 5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes and signaling pathways in cells. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione are still being studied. However, research has shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of certain genes associated with cancer growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high solubility in water and organic solvents. This property makes it easy to dissolve the compound in various solutions and test its effects on cells. However, one limitation of using the compound is its high cost, which can make large-scale experiments difficult to conduct.
Zukünftige Richtungen
There are several future directions for the research of 5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the development of new anti-cancer drugs based on the compound's properties. Another direction is the study of the compound's effects on other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of 5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2,4,6-trione-5-(4-hydroxyphenyl) with 2-phenoxyethanol in the presence of a base catalyst. The resulting product is then reacted with 4-formylbenzoic acid to obtain the final compound. This synthesis method has been optimized to provide high yields of the compound and is reproducible.
Wissenschaftliche Forschungsanwendungen
The 5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit potential applications in the field of medicine. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Research has shown that the compound can inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new anti-cancer drugs. Additionally, the compound has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
5-[[4-(2-phenoxyethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-17-16(18(23)21-19(24)20-17)12-13-6-8-15(9-7-13)26-11-10-25-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKNJFHVMCXVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B5222242.png)

![2-(4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5222246.png)

![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5222276.png)
![methyl N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B5222284.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine](/img/structure/B5222290.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5222295.png)


![3-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5222323.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene](/img/structure/B5222339.png)
